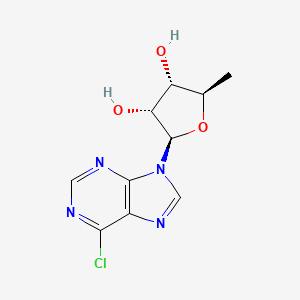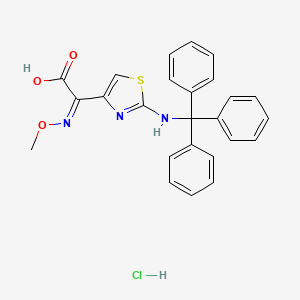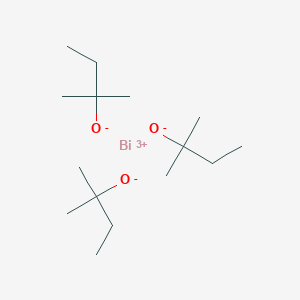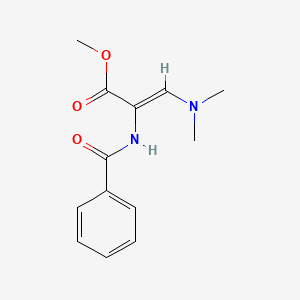![molecular formula C8H10N2O B1142499 Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) CAS No. 119908-57-5](/img/new.no-structure.jpg)
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) is a chemical compound with the molecular formula C8H10N2O. It is an intermediate in the synthesis of various chemical products, including fungicides like Pyrisoxazole . This compound is characterized by its unique structure, which includes a pyridine ring and an N-oxide functional group.
準備方法
The synthesis of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) typically involves the reaction of methanamine with a pyridine derivative under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
化学反応の分析
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) undergoes various types of chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or other reduced products.
Substitution: The pyridine ring can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
作用機序
The mechanism of action of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) involves its interaction with specific molecular targets and pathways. The compound’s N-oxide functional group plays a crucial role in its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects .
類似化合物との比較
Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) can be compared with other similar compounds, such as:
Methanamine, N-[1-(2-pyridinyl)ethylidene]-, N-oxide: This compound has a similar structure but with a different position of the pyridine ring, leading to different chemical and biological properties.
Other pyridine derivatives: Various pyridine derivatives with N-oxide functional groups can be compared based on their reactivity, stability, and applications.
The uniqueness of Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI) lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
119908-57-5 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.1778 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(2,4-cyclopentadien-1-YL)[(4-methylbicyclo[2.2.1]heptane-2,3-diyl)-methylene]titanium](/img/structure/B1142425.png)





